2-Acetyl-4-methoxyphenyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-acetyl-4-methoxyphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)14-10-13(19-2)8-9-15(14)20-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADODKAZZHXIWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398126 | |
| Record name | 2-acetyl-4-methoxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127745-66-8 | |
| Record name | 2-acetyl-4-methoxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Reaction Design for 2 Acetyl 4 Methoxyphenyl Benzoate
Esterification Approaches and Reaction Condition Optimization
The most direct route to 2-Acetyl-4-methoxyphenyl benzoate (B1203000) is through the esterification of 2-hydroxy-4-methoxyacetophenone (paeonol) with a benzoic acid derivative. This transformation can be achieved through several protocols, each with its own set of catalysts and reaction conditions designed to maximize yield and purity.
Direct Esterification Protocols and Acid Catalysis
Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com In the context of synthesizing 2-Acetyl-4-methoxyphenyl benzoate, this would involve reacting 2-hydroxy-4-methoxyacetophenone with benzoic acid.
The mechanism is a reversible process initiated by the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which increases its electrophilicity. khanacademy.org The phenolic hydroxyl group of 2-hydroxy-4-methoxyacetophenone then acts as a nucleophile, attacking the protonated carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com
Commonly used acid catalysts for this reaction include:
Sulfuric acid (H₂SO₄)
Hydrochloric acid (HCl)
p-Toluenesulfonic acid (TsOH) masterorganicchemistry.com
To favor the formation of the ester, the equilibrium of the reaction must be shifted towards the products. This is typically achieved by using a large excess of one of the reactants or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com
Utilization of Dehydrating Agents and Specific Catalytic Systems
To circumvent the equilibrium limitations of Fischer esterification, various dehydrating agents and specialized catalytic systems can be employed. These methods often allow the reaction to proceed under milder conditions.
One prominent method is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in a process known as Steglich esterification. DCC activates the carboxylic acid, and the reaction proceeds without the need for a strong acid catalyst.
Another advanced approach involves the use of solid acid catalysts. For example, a zirconium metal catalyst fixed with titanium has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com This heterogeneous catalyst demonstrates high activity and can be easily separated from the reaction mixture. mdpi.com The proposed mechanism suggests that the solid acid binds the carboxylate, facilitating the dissociation of a hydrogen ion which then activates the carbonyl group for nucleophilic attack by the alcohol. mdpi.com
| Method | Catalyst/Reagent | Key Feature | Typical Conditions |
|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄, HCl, TsOH | Reversible; requires shifting equilibrium. masterorganicchemistry.com | Excess alcohol/acid, heat, removal of water. masterorganicchemistry.com |
| Steglich Esterification | DCC/DMAP | Uses a dehydrating agent to drive the reaction. | Room temperature, aprotic solvent. |
| Solid Acid Catalysis | Zr/Ti metal oxides | Heterogeneous catalyst, easily separable. mdpi.com | Elevated temperatures. mdpi.com |
Rearrangement Reactions as Synthetic Pathways to Benzoate Esters
Rearrangement reactions provide an alternative, albeit indirect, pathway where the target ester is a crucial intermediate. The Baker-Venkataraman rearrangement is a prime example of such a process.
Precursor Compounds in Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a chemical reaction that converts an ortho-acyloxyaryl ketone into a 1,3-diketone using a base. wikipedia.orgjk-sci.com In this specific case, this compound is the starting material, or precursor, for the rearrangement, not the final product. wikipedia.orguclan.ac.uk The synthesis of the benzoate ester is therefore the essential first step before the rearrangement can occur.
The synthesis of the precursor, this compound, is achieved by the esterification of 2-hydroxy-4-methoxyacetophenone with benzoyl chloride in the presence of a base like pyridine. The resulting ester is then subjected to the rearrangement conditions.
Mechanistic Elucidation of Relevant Rearrangement Pathways
The mechanism of the Baker-Venkataraman rearrangement is a well-established intramolecular acyl transfer process. uclan.ac.ukonlineorganicchemistrytutor.com It proceeds via the following steps:
A base abstracts an α-hydrogen from the acetyl group of the o-acyloxyacetophenone (in this case, this compound), forming an enolate. wikipedia.orguclan.ac.uk
The newly formed enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the benzoate ester group. uclan.ac.uk This results in the formation of a cyclic alkoxide intermediate. wikipedia.org
This intermediate collapses, opening the ring to form a more stable phenolate (B1203915). wikipedia.orguclan.ac.uk
An acidic workup protonates the phenolate to yield the final product, a 1,3-diketone (1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione). uclan.ac.uk
Kinetic studies indicate a pathway involving the pre-equilibrium formation of the carbanion (enolate), followed by a rate-determining intramolecular nucleophilic attack. rsc.org This rearrangement is a powerful tool in organic synthesis, particularly for the construction of chromones and flavones, which are often formed by the subsequent acid-catalyzed cyclodehydration of the 1,3-diketone product. wikipedia.org
Metal-Mediated and Catalytic Strategies in Benzoate Synthesis
Modern synthetic chemistry offers a range of metal-mediated and catalytic strategies for the formation of ester bonds, which can be applied to the synthesis of this compound. These methods often provide high efficiency and functional group tolerance.
Transition-metal catalysis, particularly with palladium, has been developed for the synthesis of aryl esters. These reactions typically involve the cross-coupling of an aryl halide or triflate with a carboxylic acid or its salt. While a specific example for this compound is not detailed, general methods for C-H functionalization are prevalent. For instance, palladium-catalyzed ortho-arylation of 2-amidophenols, followed by annulation, has been used to create functionalized benzoxazoles, demonstrating the power of metal catalysts to direct reactions to specific C-H bonds. nitrkl.ac.in
Gold-catalyzed reactions have also emerged as a powerful tool. While often used for C-S or C-N bond formation, gold(I)/gold(III) redox catalysis has opened up possibilities for cross-coupling reactions that were previously inaccessible. researchgate.net The development of new ligands and reaction conditions continues to expand the scope of metal-catalyzed esterifications.
Copper-Mediated Aroylation Reactions in Phenol (B47542) Esterification
The copper-mediated esterification of phenols, a variant of the Ullmann condensation, is a well-established method for forming carbon-oxygen (C-O) bonds. wikipedia.orgmdpi.com This reaction is particularly useful for the aroylation of phenols to produce aryl esters like this compound. The general transformation involves coupling a phenol with an acyl donor, typically an aroyl chloride or anhydride, in the presence of a copper catalyst.
The reaction mechanism, while subject to variations based on specific conditions, generally involves the coordination of the phenol to a copper(I) or copper(II) species. The choice of catalyst, which can range from simple copper salts (e.g., CuI, CuCl) to copper nanoparticles, is crucial. mdpi.comnih.gov Often, a ligand is used to stabilize the copper catalyst and enhance its reactivity and selectivity. nih.gov Picolinic acid, for example, has been shown to be an effective ligand for the copper-catalyzed O-arylation of phenols, allowing the reaction to proceed under mild conditions. nih.gov The reaction is typically performed in a polar, high-boiling solvent like DMSO, NMP, or DMF and requires a base (e.g., K₃PO₄, Cs₂CO₃) to deprotonate the phenol, forming a more nucleophilic phenoxide. wikipedia.orgnih.gov
For the synthesis of this compound, 2-acetyl-4-methoxyphenol would be reacted with benzoyl chloride in the presence of a suitable copper catalyst system. The reactivity follows the trend of Ph-I > Ph-Br > Ph-Cl for the corresponding aryl halide. mdpi.com
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI / Picolinic Acid | K₃PO₄ | DMSO | 80-100 | High | nih.gov |
| Copper Nanoparticles | KOH / Cs₂CO₃ | DMSO | ~100 | Good to Excellent | mdpi.com |
| Stoichiometric Copper | None | Neat | 150-210 | Variable | cdnsciencepub.comcdnsciencepub.com |
Table 1: Representative Conditions for Copper-Mediated Phenol Esterification. Note: These are general conditions for the synthesis of aryl ethers and esters; specific optimization would be required for this compound.
Exploration of Other Transition Metal Catalysis for Benzoate Formation
While copper catalysis is a cornerstone of phenol esterification, other transition metals have been successfully employed, offering alternative reactivity and substrate scope.
Palladium: Palladium-catalyzed cross-coupling reactions are powerful tools for C-O bond formation. beilstein-journals.org The Buchwald-Hartwig amination protocol has been adapted for the synthesis of aryl esters. This typically involves the reaction of a phenol with an aryl halide or triflate in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand. beilstein-journals.org These ligands are crucial for facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com
Rhodium: Rhodium catalysts have been explored for various esterification reactions. For instance, rhodium(I) complexes, when paired with specific chiral ligands like bisoxazolinephosphine, can catalyze the regio- and enantioselective amination of allylic carbonates, showcasing their utility in complex bond formations. acs.org While less common for simple benzoate formation from phenols, their unique reactivity profiles offer potential for specialized applications.
Nickel: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant attention. Nickel-catalyzed cross-coupling reactions can achieve similar transformations to their palladium counterparts, often requiring specific ligand systems to control reactivity and achieve high yields.
| Metal Catalyst | Typical Ligand Type | Key Advantages | Potential Challenges | Reference |
| Palladium (Pd) | Buchwald-type phosphines | Broad substrate scope, high efficiency | High cost, ligand sensitivity | beilstein-journals.org |
| Rhodium (Rh) | Chiral bisphosphines | High enantioselectivity in specific reactions | Limited to specific transformations, cost | acs.org |
| Nickel (Ni) | Phosphines, N-heterocyclic carbenes | Lower cost, unique reactivity | Can require more stringent reaction conditions | google.com |
Table 2: Comparison of Transition Metals for Aryl Ester Synthesis.
Considerations for Scalable and Industrial Synthesis of Related Compounds
Transitioning the synthesis of phenolic esters from a laboratory setting to large-scale industrial production requires a shift in focus towards safety, efficiency, cost, and robustness. mt.com
Application of Continuous Flow Processes
Continuous flow chemistry presents a modern alternative to traditional batch processing for industrial-scale synthesis. riken.jp In a flow process, reactants are pumped through a reactor (e.g., a heated tube or a packed bed), where the reaction occurs. researchgate.net This methodology offers significant advantages for the synthesis of compounds like phenolic esters.
Enhanced Safety: The small volume of the reaction zone at any given time minimizes the risks associated with exothermic events or the handling of hazardous materials. researchgate.net
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields, better selectivity, and purer products compared to batch reactors.
Increased Throughput and Automation: Once a steady state is achieved, production can run continuously, significantly increasing productivity. riken.jp These systems are also readily automated for consistent operation.
For esterification, a solution of the phenol, acylating agent, and a soluble or solid-supported catalyst could be continuously passed through a heated reactor column, with the product stream collected for purification. riken.jpunimi.it
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes | Inherently safer due to small reactor volume |
| Heat Transfer | Often inefficient, can lead to hot spots | Highly efficient, precise temperature control |
| Scalability | Complex, often requires re-optimization | Simpler, by running for longer or parallelizing |
| Product Consistency | Can vary from batch to batch | High, once steady state is achieved |
| Footprint | Large, requires significant infrastructure | Smaller, more compact equipment |
Table 3: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis.
Precision Control of Reaction Parameters in Large-Scale Production
Maintaining consistent product quality and maximizing yield in large-scale manufacturing hinges on the precise control of critical process parameters. chemengghelp.comslideshare.net This is a core principle of process analytical technology (PAT) and Quality by Design (QbD) in the chemical and pharmaceutical industries. mt.comslideshare.net
For the synthesis of phenolic esters, the following parameters are crucial:
Temperature: Reaction rate and selectivity are highly temperature-dependent. Automated control systems are essential to maintain the optimal temperature profile and prevent side reactions or product degradation. youtube.com
Reagent Dosing and Stoichiometry: The molar ratios of reactants and catalyst must be meticulously controlled. Automated dosing pumps are used to ensure accurate and consistent addition rates, which is especially critical in continuous flow systems. youtube.com
Mixing/Mass Transfer: In large tanks, inefficient mixing can lead to localized concentration gradients and temperature differences, resulting in inconsistent product quality. The reactor design must ensure thorough mixing. mt.com
Pressure: Reactions may be run under pressure to control boiling points or increase reaction rates. Pressure must be precisely monitored and controlled for both safety and process efficiency. youtube.com
Residence Time: In continuous flow reactors, the time reactants spend in the heated zone is a critical parameter that dictates reaction conversion. It is controlled precisely by managing the reactor volume and the flow rates of the pumps. researchgate.net
Modern chemical plants utilize sophisticated Distributed Control Systems (DCS) to monitor these variables in real-time, allowing for automated adjustments to maintain the process within its validated design space. chemengghelp.com
Chemical Reactivity and Mechanistic Transformation Pathways of 2 Acetyl 4 Methoxyphenyl Benzoate
Fundamental Chemical Transformations
The reactivity of 2-Acetyl-4-methoxyphenyl benzoate (B1203000) is characterized by the susceptibility of its functional groups to a range of chemical reagents. The acetyl and methoxy (B1213986) groups, along with the ester linkage, are the primary sites for transformations such as oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions and Corresponding Product Derivatization
The acetyl group of 2-Acetyl-4-methoxyphenyl benzoate is a primary target for oxidation. Similar to other acetophenone (B1666503) derivatives, this group can be oxidized to a carboxylic acid under specific conditions. For instance, the haloform reaction, which involves the use of a halogen in the presence of a base, can convert the methyl ketone of the acetyl group into a carboxylate. webassign.net In this reaction, the methyl group is successively halogenated, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform. webassign.net
Strong oxidizing agents, such as chromic acid (H₂CrO₄) with heat, can also achieve the oxidative cleavage of the acetyl group to yield the corresponding benzoic acid derivative. stackexchange.com However, the reaction conditions for such oxidations can be harsh, and the selectivity may be influenced by other functional groups present in the molecule. stackexchange.com
| Oxidizing Agent | Product | Reaction Type |
| Halogen (e.g., I₂) / Base (e.g., NaOH) | Carboxylate and Haloform | Haloform Reaction |
| Chromic Acid (H₂CrO₄) / Heat | Carboxylic Acid | Oxidative Cleavage |
Reduction Reactions and Resulting Chemical Species
The acetyl group of this compound is readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, selectively reducing the ketone of the acetyl group to a 1-(2-hydroxy-5-methoxyphenyl)ethanol derivative. blogspot.comscribd.com This reduction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol. blogspot.comscribd.com The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the acetyl group.
The general procedure involves dissolving the acetophenone derivative in an appropriate solvent and then adding sodium borohydride. blogspot.com The reaction is often exothermic and may require cooling to control the temperature. blogspot.com Following the reduction, an acidic workup is typically employed to neutralize any excess borohydride and to protonate the resulting alkoxide to yield the alcohol product. blogspot.com
| Reducing Agent | Product | Reaction Type |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Hydride Reduction |
Nucleophilic Substitution Reactions Involving Methoxy Moieties
The methoxy group on the phenyl ring of this compound can undergo nucleophilic substitution, although it is generally considered a poor leaving group. thieme-connect.com Cleavage of the ether linkage to yield a phenol (B47542) requires harsh conditions and strong reagents, such as boron trihalides (e.g., BBr₃ or BCl₃) or aluminum chloride. nih.gov These Lewis acids coordinate to the oxygen atom of the methoxy group, making the methyl carbon more susceptible to nucleophilic attack by the halide ion. nih.gov
Nucleophilic aromatic substitution (SNA) of the methoxy group is also a possibility, particularly if the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org While the acetyl group is electron-withdrawing, its activating effect may not be sufficient to facilitate substitution under mild conditions. The reaction would proceed through a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring. libretexts.org
| Reagent | Product | Reaction Type |
| Boron Trihalide (e.g., BBr₃) | Phenol | Ether Cleavage |
| Strong Nucleophile (with activation) | Substituted Phenol | Nucleophilic Aromatic Substitution |
Hydrolysis Mechanisms and Kinetic Investigations
The benzoate ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The presence of the ortho-acetyl group can also lead to intramolecular catalytic effects, influencing the rate and mechanism of this transformation.
Acid-Catalyzed Hydrolysis of Benzoate Esters
The acid-catalyzed hydrolysis of benzoate esters, including this compound, proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, such as hydronium ion (H₃O⁺). libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org
Intramolecular General Base Catalysis in Related Ester Systems
The presence of a functional group in the ortho position to the ester can significantly influence the rate of hydrolysis through intramolecular catalysis. In systems analogous to this compound, such as the hydrolysis of 2-aminobenzoate (B8764639) esters, the neighboring amino group acts as an intramolecular general base catalyst. nih.gov This neighboring group assistance can lead to rate enhancements of 50- to 100-fold compared to the corresponding para-substituted esters. nih.gov
Substrate and Environmental Factors Influencing Ester Cleavage Kinetics
The cleavage of the ester bond in this compound is significantly influenced by various substrate and environmental factors, including the electronic and steric nature of its substituents, the pH of the medium, and the temperature. The hydrolysis of benzoate esters, particularly under alkaline conditions, has been extensively studied to understand these influences.
The rate of alkaline hydrolysis of substituted phenyl benzoates is well-described by second-order kinetics. The substituents on both the phenyl and benzoate moieties play a crucial role in determining the reaction rate. For instance, the presence of electron-withdrawing groups generally accelerates hydrolysis, while electron-donating groups tend to slow it down. In the case of this compound, the acetyl group (a meta-director and deactivating group) and the methoxy group (an ortho, para-director and activating group) on the phenyl ring present a complex scenario of electronic effects.
Studies on various substituted phenyl benzoates have shown a good correlation between the logarithm of the rate constants and the Hammett substituent constants (σ). researchgate.netsemanticscholar.org The inductive (σI), resonance (σ°R), and steric (EsB) effects of ortho-substituents have been quantified using equations like the Charton equation. researchgate.net The susceptibility to the inductive effect of ortho-substituents has been found to be different from that of meta- and para-substituents. researchgate.net
The kinetics of alkaline hydrolysis are also profoundly affected by temperature. An increase in temperature generally leads to a higher reaction rate, as described by the Arrhenius equation. The variation of the inductive and resonance effects of substituents with temperature has been observed to be slightly smaller for ortho-derivatives compared to para-derivatives in certain aqueous solutions. researchgate.net
| Factor | Influence on Ester Cleavage Kinetics | Relevant Findings from Studies on Substituted Phenyl Benzoates |
| Substituent Effects | The electronic (inductive and resonance) and steric properties of substituents on the aromatic rings significantly alter the rate of hydrolysis. researchgate.net | Good correlations are observed between hydrolysis rate constants and Hammett substituent constants. Ortho-substituents exhibit distinct inductive and steric effects compared to meta and para isomers. researchgate.netsemanticscholar.org |
| Temperature | Higher temperatures increase the rate of hydrolysis in accordance with the Arrhenius equation. researchgate.net | The influence of temperature on the electronic effects of substituents has been quantified, showing different sensitivities for ortho and para positions. researchgate.net |
| pH | The rate of hydrolysis is highly pH-dependent, with alkaline conditions generally favoring rapid cleavage. nih.gov | The rate of ester hydrolysis increases with an increase in hydroxide ion concentration, as observed in studies comparing degradation at pH 7.4 and 8.0. nih.gov |
| Solvent | The polarity and composition of the solvent can significantly impact the reaction rate. rsc.org | The inductive effect of ortho-substituents has been shown to vary with solvent composition, while the steric effect remains relatively constant. researchgate.net |
Photochemical Reactivity Studies Relevant to Aromatic Benzoate Esters
Aromatic benzoate esters, upon absorption of ultraviolet light, can undergo a variety of photochemical reactions, the most prominent being the Photo-Fries rearrangement. wikipedia.orgslideshare.net This class of reactions provides a synthetic route to hydroxyaryl ketones, which are valuable intermediates in various chemical industries. testbook.com
Photo-Fries Rearrangements and Their Mechanistic Implications
The Photo-Fries rearrangement of an aromatic ester involves the cleavage of the ester bond to form a radical pair, which then recombines to yield ortho- and para-acylphenols. wikipedia.orgslideshare.net This reaction is typically carried out in the absence of a catalyst and is initiated by UV irradiation. testbook.com
The widely accepted mechanism for the Photo-Fries rearrangement proceeds through the formation of a phenoxy radical and an acyl radical within a "solvent cage". slideshare.net Upon photoexcitation, the ester molecule dissociates, and the resulting radical pair can either recombine within the cage to form the rearranged products or diffuse out of the cage. unipv.it The in-cage recombination leads to the formation of ortho- and para-isomers, while the radicals that escape the cage can abstract hydrogen atoms from the solvent or undergo other reactions, leading to the formation of the parent phenol and other byproducts. unipv.it
The product distribution between the ortho and para isomers can be influenced by factors such as the solvent and the presence of substituents. wikipedia.org For instance, the photo-Fries rearrangement of para-substituted aryl benzoates has been studied in various solvents, and the use of micellar media has been shown to enhance the selectivity towards the formation of 2-hydroxy benzophenone (B1666685) derivatives. unipv.it
The quantum yields of the Photo-Fries rearrangement can be affected by the structure of the ester, including the nature of the acyl group and the aromatic moiety. rsc.org Studies on substituted acetophenones and their photochemical reactivity provide insights into the nature of the excited states involved and how they influence the reaction pathways. acs.org For this compound, the presence of the acetyl and methoxy groups on the phenyl ring would be expected to influence the stability of the intermediate phenoxy radical and thus affect the efficiency and regioselectivity of the rearrangement.
| Step | Description | Key Intermediates/Products |
| 1. Photoexcitation | The aromatic ester absorbs UV light, promoting it to an excited singlet state. researchgate.net | Excited ester molecule |
| 2. Intersystem Crossing (optional) | The excited singlet state may undergo intersystem crossing to a triplet state. | Triplet state ester |
| 3. Homolytic Cleavage | The excited ester undergoes homolytic cleavage of the ester bond. slideshare.net | Phenoxy radical and acyl radical within a solvent cage |
| 4. In-Cage Recombination | The radical pair recombines at the ortho and para positions of the phenoxy radical. unipv.it | Dienone intermediates |
| 5. Aromatization | The dienone intermediates tautomerize to form the stable hydroxyaryl ketone products. | Ortho- and para-hydroxyaryl ketones |
| 6. Cage Escape | Radicals can diffuse out of the solvent cage. unipv.it | Free phenoxy and acyl radicals |
| 7. Side Product Formation | Escaped radicals can abstract hydrogen from the solvent or undergo other reactions. unipv.it | Parent phenol, aldehydes, etc. |
Application in Organic Synthesis
Precursor to Substituted Hydroxyaryl Ketones
The ortho-hydroxyaryl ketones produced from the Fries rearrangement of 2-Acetyl-4-methoxyphenyl benzoate are key building blocks in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical modifications.
Synthesis of Flavonoids and Chromones
A significant application of the resulting ortho-hydroxyacetophenone derivatives is in the synthesis of flavonoids and chromones. biomedres.usnih.gov These classes of compounds are known for their diverse pharmacological activities. The Baker-Venkataraman rearrangement, a reaction closely related to the Fries rearrangement, is a common method for synthesizing the 1,3-diketone precursor required for the construction of the flavone (B191248) scaffold. uta.edu
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems.
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 2-acetyl-4-methoxyphenyl benzoate (B1203000), this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
Following optimization, a detailed analysis of the electronic structure would typically be performed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability.
Table 1: Predicted Physicochemical Properties of 2-Acetyl-4-methoxyphenyl benzoate
| Property | Value | Source |
| Molecular Formula | C16H14O4 | chem960.com |
| Molecular Weight | 270.28 g/mol | chem960.com |
| XLogP3 | 3 | chem960.com |
| Hydrogen Bond Donor Count | 0 | chem960.com |
| Hydrogen Bond Acceptor Count | 4 | chem960.com |
| Rotatable Bond Count | 5 | chem960.com |
| Exact Mass | 270.08920892 | chem960.com |
| Topological Polar Surface Area | 52.6 Ų | chem960.com |
This table is generated from computationally predicted data and not from experimental or specific DFT study results for this molecule.
After geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational modes with experimentally obtained spectra, researchers can validate the accuracy of the computational model and assign specific spectral peaks to the corresponding molecular vibrations, such as the stretching and bending of the acetyl, methoxy (B1213986), and benzoate functional groups. However, no such correlational studies have been found for this compound.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Given its structure, this compound could be docked against various protein targets to explore its potential as an inhibitor or modulator. The process involves placing the ligand into the binding site of a receptor and evaluating the steric and energetic fit. This would allow for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Beyond predicting the binding pose, molecular docking simulations can provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher binding affinity. This computational assessment is crucial for prioritizing compounds in drug discovery pipelines. Without any published molecular docking studies for this compound, its binding affinities and interaction modes with any biological target remain purely speculative.
Quantum Chemical Analysis of Reactivity and Stability
Quantum chemical calculations can provide a deeper understanding of a molecule's reactivity and stability. This involves the analysis of various molecular properties derived from the electronic wavefunction. For this compound, this could include the calculation of the electrostatic potential map, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. Other reactivity descriptors, such as global and local reactivity indices (e.g., chemical hardness, softness, and Fukui functions), could also be calculated to provide a more quantitative measure of its reactivity. However, no such specific analyses have been published for this compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons in a chemical reaction.
A computational study on this compound would calculate the energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap. A smaller energy gap generally suggests higher reactivity. The spatial distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Note: This table is for illustrative purposes only. No published data is available. |
Computational Elucidation of Reaction Mechanisms
Quantum chemical calculations are invaluable for mapping out the potential energy surface of a reaction, allowing for the determination of reaction pathways, transition states, and activation energies. For this compound, computational studies could investigate various reactions, such as its synthesis or potential degradation pathways.
By modeling the interaction with reactants and identifying the structures of transition states, researchers can gain a detailed understanding of the reaction mechanism at a molecular level. This information is crucial for optimizing reaction conditions and predicting potential byproducts.
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and potential for isomerization are key determinants of a molecule's physical and biological properties.
Characterization of Keto-Enol Tautomerism
The acetyl group in this compound introduces the possibility of keto-enol tautomerism. The molecule can exist in the keto form (containing a C=O bond) and an enol form (containing a C=C-OH group).
Computational methods can be used to calculate the relative energies of the keto and enol tautomers, as well as the energy barrier for their interconversion. These calculations would reveal which tautomer is more stable and the likelihood of tautomerization under different conditions. The solvent environment can also be modeled to understand its influence on the tautomeric equilibrium.
Table 2: Hypothetical Keto-Enol Tautomerism Energy Data for this compound
| Tautomer | Relative Energy (kcal/mol) |
| Keto Form | - |
| Enol Form | - |
| Energy Barrier | - |
| Note: This table is for illustrative purposes only. No published data is available. |
Synthesis and Comprehensive Characterization of 2 Acetyl 4 Methoxyphenyl Benzoate Derivatives and Analogues
Rational Design Principles for Structural Modification and Analogue Generation
The structural modification of 2-Acetyl-4-methoxyphenyl benzoate (B1203000) is guided by established principles of medicinal and materials chemistry to create analogues with specific, enhanced, or modulated chemical functionalities. The core structure, derived from paeonol (B1678282) (2-hydroxy-4-methoxyacetophenone), offers multiple sites for modification, including the aromatic rings, the acetyl group, and the ester linkage.
Key design strategies include:
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl or benzoate rings is a primary strategy. For instance, introducing a nitro group can significantly alter the electron density distribution across the molecule, which can influence its reactivity and interaction with other molecules. nih.gov Studies on paeonol derivatives have shown that such substitutions are critical for enhancing specific activities. researchgate.net
Steric Hindrance and Conformational Control: Altering the size and shape of substituents can control the molecule's conformation and its ability to fit into specific binding sites or crystal lattices. This is a common strategy in drug design and materials science to improve selectivity and physical properties. nih.gov
Isosteric and Bioisosteric Replacement: Replacing functional groups with others of similar size, shape, and electronic character (isosteres) is a widely used technique. For example, modifying the acetyl group or the methoxy (B1213986) group can lead to analogues with different metabolic stability or hydrogen bonding capabilities.
Fragment-Based Growth: A "fragment growing approach" involves adding new functional moieties to the core structure to explore new interaction possibilities. tandfonline.com For example, introducing a urea (B33335) linker at the 5-position of the paeonol ring aims to create new hydrogen bonding opportunities, which can significantly influence molecular recognition properties. tandfonline.comnih.gov
These design principles are not mutually exclusive and are often used in combination to systematically explore the chemical space around the 2-Acetyl-4-methoxyphenyl benzoate scaffold. The ultimate goal is to establish clear structure-property relationships that can guide future design efforts.
Development of Synthetic Routes to Novel Structural Analogues
The synthesis of this compound and its analogues primarily relies on the esterification of paeonol (2-hydroxy-4-methoxyacetophenone) or its derivatives with corresponding benzoic acids or benzoyl chlorides.
A general and widely used method is the DCC/DMAP coupling . In this procedure, the carboxylic acid (a substituted benzoic acid) is activated by N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This activated species then readily reacts with the phenolic hydroxyl group of paeonol or a paeonol derivative to form the desired ester. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. tubitak.gov.tr
Synthetic Scheme for a Generic Analogue:
Starting Materials:
Substituted 2-hydroxy-4-methoxyacetophenone (Paeonol derivative)
Substituted benzoic acid
Reagents:
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous dichloromethane (CH2Cl2)
Procedure:
The paeonol derivative, benzoic acid derivative, and DMAP are dissolved in dry CH2Cl2.
The mixture is cooled in an ice bath.
A solution of DCC in CH2Cl2 is added dropwise.
The reaction is stirred at room temperature for several hours to days, monitored by thin-layer chromatography (TLC). tubitak.gov.tr
Upon completion, the byproduct, dicyclohexylurea (DCU), is removed by filtration.
The filtrate is purified, typically using column chromatography on silica (B1680970) gel, to yield the pure ester analogue. tubitak.gov.tr
Variations of this fundamental route allow for the creation of a diverse library of analogues. For instance, modifications can be made to the paeonol ring prior to esterification, such as nitration followed by reduction to an amine, to introduce new functional handles for further derivatization. tandfonline.comnih.gov
Table 1: Examples of Synthetic Reactions for Paeonol Analogues
| Product Type | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Paeonol Esters | Esterification | Substituted Benzoyl Chloride, Pyridine | nih.gov |
| Aminothiazole-Paeonol Derivatives | Multi-step synthesis involving conjugation | Phenylsulfonyl side-chains | mdpi.com |
| Paeonol-Urea Derivatives | Coupling Reaction | N,N-diisopropylethylamine, DCM | tandfonline.comnih.gov |
Advanced Structure-Reactivity and Structure-Interaction Relationship Studies (Chemical Focus)
Investigation of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound and its analogues are highly dependent on the nature and position of substituents on the aromatic rings. One of the key reactions studied for this class of compounds is the Fries rearrangement .
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis or Brønsted acid. sigmaaldrich.com A related transformation, the photo-Fries rearrangement, occurs under UV irradiation and proceeds via a radical mechanism. acs.orgunipv.it In this reaction, the ester bond is cleaved, forming a radical pair that can recombine to yield ortho- and para-hydroxyketones.
Studies on substituted aryl benzoates have shown that:
Electronic Effects: The efficiency of the photo-Fries rearrangement can be influenced by substituents. An increase in quantum yields of consumption was observed when moving from electron-donating to electron-accepting substituents on the aryl ring. acs.org
Reaction Medium: The selectivity of the photo-Fries rearrangement is highly sensitive to the reaction environment. In homogeneous solvents like cyclohexane (B81311) or methanol, a mixture of products including 2-hydroxybenzophenones, phenols, and benzoic acid is typically formed. unipv.itacs.org However, conducting the reaction in micellar media, such as sodium dodecyl sulfate (B86663) (SDS) solutions, can dramatically increase the selectivity towards the formation of the ortho-hydroxybenzophenone derivative, with yields reported to be higher than 90%. acs.orgacs.org This selectivity is attributed to the "cage effect" of the micelle, which confines the radical pair and favors in-cage recombination. acs.org
Catalyst Choice: For the classic Fries rearrangement, the choice of catalyst is crucial. Heterogeneous catalysts like zeolites (e.g., ZSM-5, Beta) are being explored as more sustainable alternatives to traditional homogeneous Lewis acids like AlCl3. rsc.org Zeolites can offer shape selectivity, with different pore sizes favoring the formation of either ortho or para products. rsc.org
The stability of the ester linkage itself is also a key consideration. The primary competing reaction pathway is the cleavage of the ester C–O bond, leading to the formation of the corresponding phenol (B47542) (paeonol derivative) and benzoic acid. rsc.org The rate of this cleavage versus the rearrangement is influenced by the substrate's structure and the reaction conditions.
Table 2: Product Distribution in Photo-Fries Rearrangement of Aryl Benzoates
| Reaction Medium | Major Products | Minor Products | Selectivity Notes | Reference |
|---|---|---|---|---|
| Homogeneous Solvents (e.g., Cyclohexane, MeCN) | 2-Hydroxybenzophenone derivatives, Phenols | Benzoic Acid | Low selectivity, mixture of products | acs.orgunipv.it |
Modulation of Molecular Recognition Properties through Systematic Structural Variation
Molecular recognition refers to the specific, non-covalent interaction between two or more molecules. For this compound analogues, this property is critical for their potential application in areas like materials science or as probes in chemical biology. By systematically varying the structure, chemists can modulate how these molecules interact with other entities, such as larger host molecules or biological macromolecules.
Key factors influencing molecular recognition include:
Hydrogen Bonding: The acetyl and ester carbonyl groups, as well as the methoxy group, can act as hydrogen bond acceptors. The parent paeonol has a crucial intramolecular hydrogen bond between the phenolic hydroxyl and the acetyl carbonyl, which influences its conformation and properties. researchgate.net Introducing moieties capable of forming strong hydrogen bonds, such as urea or amide linkers, is a deliberate strategy to enhance binding affinity and specificity with target structures. nih.gov
Hydrophobicity and van der Waals Interactions: The aromatic rings provide a significant hydrophobic surface area for π-π stacking and van der Waals interactions. Modifying the size of the aromatic system or adding alkyl chains can tune these interactions. Quantitative structure-activity relationship (QSAR) studies on related ester derivatives have shown that hydrophobicity (often represented by the partition coefficient, logP) is a critical parameter affecting molecular interactions. nih.gov
Chelation: The arrangement of the acetyl carbonyl and the methoxy group's oxygen atom can create a potential chelation site for metal ions. The ability to bind metals is a key feature being explored in paeonol derivatives, and this property can be tuned by introducing other chelating groups into the structure. nih.govmdpi.com
Conformational Restriction: The introduction of bulky substituents or the formation of cyclic derivatives can restrict the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to a host molecule, leading to stronger and more selective interactions.
By fine-tuning these non-covalent forces through rational structural modifications, analogues of this compound can be designed to exhibit highly specific molecular recognition properties.
Advanced Applications in Chemical Sciences and Materials Development
Role as a Strategic Precursor in Complex Organic Synthesis
The structure of 2-Acetyl-4-methoxyphenyl benzoate (B1203000) makes it a valuable precursor in multi-step organic syntheses. The presence of the ketone (acetyl group) and the ester linkage offers multiple reactive sites for a variety of chemical transformations. This dual functionality allows it to be used in the assembly of complex molecular architectures, including those with significant biological activity.
Research into related compounds, such as other benzoic acid and acetophenone (B1666503) derivatives, highlights the potential synthetic pathways where 2-Acetyl-4-methoxyphenyl benzoate could be employed. For instance, derivatives of benzoic acid are fundamental intermediates in the synthesis of a wide array of pharmaceuticals and bioactive compounds. The acetyl group can serve as a handle for constructing larger molecular frameworks through reactions such as aldol (B89426) condensations, Mannich reactions, or various coupling reactions.
One significant area where precursors with similar structural motifs are utilized is in the synthesis of flavonoids and their analogues. Flavonoids are a class of natural products with a characteristic C6-C3-C6 skeleton and are known for their broad spectrum of biological activities. The synthesis of flavones and related compounds often involves the cyclization of a chalcone (B49325) precursor, which can be derived from an appropriately substituted acetophenone. While direct synthesis of flavonoids from this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a starting material for novel flavonoid-like structures.
Furthermore, the synthesis of various heterocyclic compounds often relies on precursors containing both a ketone and an aromatic ring system. For example, the reaction of acetophenone derivatives with various reagents can lead to the formation of pyrazoles, isoxazoles, and other heterocyclic systems that are of interest in medicinal chemistry.
Contributions to the Development of Specialty Chemicals and Intermediates
This compound can be considered a valuable intermediate in the production of specialty chemicals. Pharmaceutical intermediates are chemical compounds that act as the building blocks for active pharmaceutical ingredients (APIs). The structural features of this compound are found in various molecules with therapeutic properties, suggesting its potential role in the synthesis of new drug candidates.
The development of novel therapeutic agents often involves the modification of existing molecular scaffolds to enhance efficacy or reduce side effects. Benzoic acid derivatives, for example, are key intermediates in the synthesis of a variety of drugs. The methoxy (B1213986) group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule.
While specific examples of large-scale production of specialty chemicals using this compound as a primary intermediate are not widely reported, the chemical literature contains numerous instances of related compounds being used for such purposes. For example, various substituted benzoates and acetophenones are listed as key intermediates in the synthesis of a range of pharmaceuticals. This underscores the potential of this compound to serve a similar function in the development of new chemical entities.
The following table outlines potential transformations that could be applied to this compound to generate further chemical intermediates.
| Functional Group | Potential Transformation | Product Class | Potential Application |
| Acetyl Group | Reduction | Secondary Alcohol | Chiral auxiliaries, building blocks |
| Acetyl Group | Oxidation (e.g., Baeyer-Villiger) | Ester | Monomers for polyesters |
| Acetyl Group | Halogenation | α-Halo ketone | Intermediate for heterocycle synthesis |
| Benzoate Ester | Hydrolysis | Phenol (B47542) | Precursor for other functional groups |
| Aromatic Ring | Nitration/Halogenation | Substituted Phenyl Ring | Modification of electronic properties |
Integration into Functional Materials Based on Chemical Attributes
The unique combination of functional groups in this compound also suggests its potential for integration into advanced functional materials. The properties of such materials are directly influenced by the chemical structure of their constituent molecules.
The field of materials science is constantly seeking new molecular building blocks to create materials with tailored properties. The chemical functionalities present in this compound—the aromatic rings, the ester linkage, and the polar acetyl and methoxy groups—could be leveraged in the design of new polymers and liquid crystals.
Phenyl benzoate derivatives are a well-studied class of compounds in the field of liquid crystals. tubitak.gov.tr The rigid core provided by the two phenyl rings linked by the ester group is a common feature in many liquid crystalline molecules. The presence of a terminal acetyl group and a methoxy group could influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). While research has been conducted on various substituted phenyl benzoates for liquid crystal applications, the specific use of this compound in this context is an area for potential exploration. tubitak.gov.tr
In the realm of polymer chemistry, monomers containing ester and ketone functionalities can be used to synthesize polyesters and other functional polymers. The acetyl group could be modified to introduce a polymerizable group, allowing for the incorporation of the this compound unit into a polymer backbone or as a pendant group. The resulting polymers could exhibit interesting thermal or optical properties due to the presence of the aromatic and polar moieties.
The following table summarizes the key chemical attributes of this compound and their potential contributions to functional materials.
| Chemical Attribute | Potential Contribution to Functional Materials |
| Rigid Phenyl Benzoate Core | Foundation for liquid crystalline properties |
| Polar Acetyl and Methoxy Groups | Influence on intermolecular interactions and self-assembly |
| Reactive Acetyl Group | Site for post-synthesis modification of materials |
| Ester Linkage | Potential for incorporation into polyester (B1180765) chains |
Environmental Transformation and Degradation Pathways: a Chemical Perspective
Theoretical Prediction and Modeling of Environmental Fate
In the absence of empirical data, the environmental fate of organic compounds like 2-Acetyl-4-methoxyphenyl benzoate (B1203000) can be estimated using in silico methods such as Quantitative Structure-Activity Relationships (QSAR). nih.gov These models establish a correlation between the chemical structure of a molecule and its physicochemical properties and environmental behavior. researchgate.net QSARs can predict a range of environmental parameters by utilizing molecular descriptors, which are numerical representations of a molecule's constitutional, topological, and quantum-chemical features. nih.govresearchgate.net
For 2-Acetyl-4-methoxyphenyl benzoate, key processes governing its environmental distribution and persistence—such as water solubility, soil and sediment adsorption, and biotic and abiotic degradation—can be modeled. tandfonline.com Dominant molecular descriptors frequently used in these predictions include quantum-chemical properties like the energy of the highest occupied molecular orbital (E HOMO) and the energy of the lowest unoccupied molecular orbital (E LUMO), polarizability (α), dipole moment (μ), and the molecular weight. nih.govresearchgate.net
Several computational platforms are available to predict biodegradability and toxicity based on a compound's chemical structure. oup.com For instance, the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) system predicts plausible microbial degradation pathways based on rules derived from known biochemical reactions. oup.com Such tools are invaluable for assessing the potential environmental impact of novel or understudied chemicals.
Table 1: Predicted Environmental Fate Parameters and Relevant QSAR Descriptors
| Environmental Process | Key Parameters | Dominant Molecular Descriptors Used in QSAR Models |
|---|---|---|
| Water Solubility & Hydrophobicity | logS, logKow | Polarizability, Dipole Moment, Molecular Volume, Surface Area |
| Soil/Sediment Sorption | logKoc | Octanol-Water Partition Coefficient (Kow), Molecular Connectivity Indices |
| Biodegradation | Half-life (DT50) | Presence of specific functional groups, E HOMO, E LUMO, Molecular Complexity |
| Abiotic Degradation (Hydrolysis) | Hydrolysis Rate Constant | Susceptibility of functional groups (e.g., esters) to nucleophilic attack |
| Photodegradation | Photolysis Rate, Quantum Yield | UV-Vis absorption spectrum, E HOMO, E LUMO |
This table is generated based on established principles of environmental chemistry and QSAR modeling. nih.govresearchgate.nettandfonline.com The specific values for this compound require dedicated computational analysis.
Identification and Characterization of Potential Chemical Degradation Products
The chemical structure of this compound contains several functional groups susceptible to environmental degradation. The primary degradation pathways are expected to be hydrolysis of the ester bond and subsequent oxidation of the resulting fragments.
Hydrolysis: The most probable initial degradation step is the hydrolysis of the ester linkage. This reaction can be abiotic, occurring under neutral, acidic, or basic conditions in water, or it can be catalyzed by microbial esterase enzymes. industrialchemicals.gov.aunih.gov This cleavage would break the molecule into two primary degradation products:
Benzoic acid
Paeonol (B1678282) (2-Hydroxy-4-methoxyacetophenone)
Subsequent Degradation: Following the initial hydrolysis, these primary products would undergo further degradation.
Benzoic acid is a well-studied compound known to be biodegradable by many microorganisms. nih.gov The typical pathway involves hydroxylation and subsequent ring cleavage, eventually leading to mineralization into carbon dioxide and water. nih.gov
Paeonol contains a phenolic hydroxyl group and a ketone, making it susceptible to further oxidation. Microbial degradation would likely proceed via ring-hydroxylating dioxygenases that cleave the aromatic ring, leading to simpler aliphatic acids. acs.org
The methoxy (B1213986) group (-OCH₃) on the paeonol ring could also be cleaved through O-demethylation, a common enzymatic reaction in microbial metabolism, to form 2,4-dihydroxyacetophenone.
Table 2: Potential Degradation Products of this compound
| Degradation Stage | Compound Name | Chemical Formula | Degradation Pathway |
|---|---|---|---|
| Parent Compound | This compound | C₁₆H₁₄O₄ | - |
| Primary | Benzoic acid | C₇H₆O₂ | Hydrolysis |
| Primary | Paeonol (2-Hydroxy-4-methoxyacetophenone) | C₉H₁₀O₃ | Hydrolysis |
| Secondary | 2,4-Dihydroxyacetophenone | C₈H₈O₃ | O-demethylation of Paeonol |
| Secondary | Catechol | C₆H₆O₂ | Decarboxylation & Hydroxylation of Benzoic acid |
| Tertiary | Aliphatic acids (e.g., Succinic acid) | Various | Aromatic ring cleavage |
| Final Products | Carbon Dioxide & Water | CO₂, H₂O | Mineralization |
This table presents a hypothetical degradation pathway based on the chemical structure and known reactions of similar compounds. industrialchemicals.gov.aunih.gov
Computational Modeling of Chemical Persistence in Various Environmental Compartments
The persistence of a chemical in the environment—often expressed as its half-life (DT₅₀)—is a critical factor in risk assessment. europa.eu Computational models can estimate this persistence in soil, water, and air.
Persistence in Soil: A chemical's persistence in soil is strongly influenced by its sorption to soil organic matter and clay particles, as well as its biodegradability. mdpi.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict mobility and bioavailability. nih.gov For a compound like this compound, with an estimated logKow of around 3.6 (based on its constituent parts), moderate sorption to soil is expected, which could decrease its availability for microbial degradation and leaching. nih.gov Models like the Soil and Water Assessment Tool (SWAT) can simulate the fate and transport of chemicals in complex watersheds, but require input parameters that would need to be estimated for this specific compound. nih.gov
Persistence in Water: In the aquatic environment, persistence is determined by rates of hydrolysis, photodegradation, and biodegradation. acs.org Quantum chemical calculations can be employed to predict hydrolysis half-lives by modeling the reaction energetics in water. acs.org Given the presence of the ester group, hydrolysis is expected to be a significant degradation route. industrialchemicals.gov.au Biodegradation rates would depend on the presence of adapted microbial communities.
Persistence in Air: Persistence in the atmosphere is governed by photodegradation and reaction with atmospheric oxidants like hydroxyl radicals. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the atmospheric half-lives of persistent organic pollutants (POPs) using molecular descriptors. nih.gov Due to its relatively low predicted vapor pressure, long-range atmospheric transport of this compound is likely to be limited.
Table 3: Predicted Persistence and Behavior in Environmental Compartments
| Environmental Compartment | Governing Processes | Predicted Behavior & Persistence |
|---|---|---|
| Soil | Sorption (adsorption/desorption), Biodegradation | Moderate to low mobility due to sorption. Persistence is highly dependent on microbial activity. Desorption from soil particles may be a rate-limiting step for degradation. acs.org |
| Water | Hydrolysis, Photodegradation, Biodegradation | Likely to undergo hydrolysis to benzoic acid and paeonol. Persistence will be moderate, influenced by pH, sunlight exposure, and microbial populations. |
| Air | Photodegradation, Oxidation by radicals | Low volatility suggests limited presence in the atmosphere. If present, it would be susceptible to photodegradation. |
This table provides a qualitative prediction based on the compound's structural features and general principles of environmental fate modeling. nih.govacs.orgnih.gov
Photodegradation Pathways and Their Chemical Mechanisms in Environmental Contexts
Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This compound has two main structural features that suggest it would be susceptible to photodegradation: the benzoate ester and the aromatic ketone.
The aromatic ketone moiety (the acetyl group on the phenyl ring) can absorb UV light, promoting the molecule to an excited state. nih.gov From this excited state, several reactions can occur:
Photosensitization: The excited ketone can transfer its energy to other molecules, including molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen. These ROS can then go on to oxidize and degrade other organic matter, or the parent molecule itself. nih.gov
Direct Photodegradation: The absorbed energy can directly lead to the cleavage of chemical bonds within the molecule. The ester linkage is a potential target for this photo-hydrolysis, which would be accelerated by light, breaking the compound into benzoic acid and paeonol.
Photoreduction: The excited ketone could abstract a hydrogen atom from a neighboring molecule (or another part of the same molecule), leading to the formation of a radical species and initiating a chain of degradation reactions.
The rate of photodegradation can be significantly influenced by the environmental medium. For instance, studies on the structurally related UV filter oxybenzone (B1678072) (a benzophenone (B1666685) derivative) have shown that photodegradation is significantly faster in aerosols compared to bulk water. acs.org The presence of other photosensitizing substances in the water, such as dissolved organic matter, could also accelerate the degradation process. acs.org The degradation products, such as phenol (B47542) (which could form from the decarboxylation of benzoic acid), are also known to be degraded via photocatalytic processes. acs.orgmdpi.com
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dihydroxyacetophenone |
| Benzoic acid |
| Carbon Dioxide |
| Catechol |
| Oxybenzone |
| Paeonol (2-Hydroxy-4-methoxyacetophenone) |
| Phenol |
| Succinic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
